molecular formula C12H15NO7S B13976900 Para-nitrophenyl 1-thio-beta-d-glucopyranoside

Para-nitrophenyl 1-thio-beta-d-glucopyranoside

Cat. No.: B13976900
M. Wt: 317.32 g/mol
InChI Key: IXFOBQXJWRLXMD-ZIQFBCGOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl b-D-thioglucopyranoside typically involves the reaction of 4-nitrophenyl chloride with thioglucose under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioglucose acts as a nucleophile, attacking the electrophilic carbon of the 4-nitrophenyl chloride .

Industrial Production Methods: Industrial production methods for 4-Nitrophenyl b-D-thioglucopyranoside are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with careful control of reaction conditions to ensure high yield and purity .

Properties

Molecular Formula

C12H15NO7S

Molecular Weight

317.32 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1

InChI Key

IXFOBQXJWRLXMD-ZIQFBCGOSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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